5-(6-Aminopurin-9-yl)-2-azido-2-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
5-(6-Aminopurin-9-yl)-2-azido-2-(hydroxymethyl)oxolane-3,4-diol: 9-α-D-arabinofuranosyladenine , is a nucleoside analog. Let’s dissect its structure:
Chemical Formula: CHNO
Molecular Weight: 267.24 g/mol
Density: 2.08 g/cm
Melting Point: 257.0-257.5°C (0.4 HO)
Boiling Point: 676.3°C at 760 mmHg
Preparation Methods
Industrial Production:: For industrial production, consult specialized chemical databases or academic literature for detailed methods.
Chemical Reactions Analysis
Reactions::
Oxidation: It may undergo oxidation reactions, but specific examples are scarce.
Substitution: Nucleosides often participate in substitution reactions.
Glycosylation: The hydroxymethyl group can participate in glycosylation reactions.
Protecting Groups: To selectively modify specific functional groups during synthesis.
Nucleophilic Substitution Reagents: For glycosylation reactions.
Azidation Reagents: For introducing azide groups.
Major Products:: The major product of reactions involving 9-α-D-arabinofuranosyladenine depends on the specific reaction conditions and substrates. Further research is needed to provide precise details.
Scientific Research Applications
Chemistry::
Antiviral Properties: Nucleoside analogs like this compound have been studied for their antiviral activity.
Enzyme Inhibition: Investigated as inhibitors of enzymes involved in nucleic acid metabolism.
Anticancer Potential: Some nucleoside analogs exhibit antitumor effects.
Antiviral Therapy: Used in antiviral drug development.
DNA Repair Mechanisms: Studied in the context of DNA repair pathways.
Pharmaceuticals: Potential use in drug development.
Biotechnology: As a research tool.
Mechanism of Action
The exact mechanism of action is multifaceted and context-dependent. It likely involves interactions with cellular enzymes, incorporation into nucleic acids, and disruption of normal cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, nucleoside analogs with structural similarities may include adenosine , cytidine , and guanosine . Each has unique properties and applications.
Properties
Molecular Formula |
C10H12N8O4 |
---|---|
Molecular Weight |
308.25 g/mol |
IUPAC Name |
5-(6-aminopurin-9-yl)-2-azido-2-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12N8O4/c11-7-4-8(14-2-13-7)18(3-15-4)9-5(20)6(21)10(1-19,22-9)16-17-12/h2-3,5-6,9,19-21H,1H2,(H2,11,13,14) |
InChI Key |
BRBOLMMFGHVQNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(CO)N=[N+]=[N-])O)O)N |
Origin of Product |
United States |
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